molecular formula C14H18N4O2 B2907137 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea CAS No. 2034524-65-5

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2907137
CAS No.: 2034524-65-5
M. Wt: 274.324
InChI Key: TTZXFXYROFJXMX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a complex organic compound featuring a cyclopropyl group, a pyrrolidinone ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

1-cyclopropyl-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13-2-1-7-18(13)12-8-10(5-6-15-12)9-16-14(20)17-11-3-4-11/h5-6,8,11H,1-4,7,9H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZXFXYROFJXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

The compound 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Case Study: Anticancer Activity

In a study investigating various urea derivatives, this compound exhibited promising activity against cancer cell lines. The mechanism of action was linked to the inhibition of key enzymes involved in tumor growth, making it a candidate for further development as an anticancer drug .

Neuropharmacology

The compound has shown potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Study: Cognitive Enhancement

Research indicated that derivatives of this compound could enhance cognitive functions in animal models. The studies focused on the modulation of cholinergic pathways, which are crucial for memory and learning processes .

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the effectiveness of the compound against various bacterial strains, indicating its potential use in treating infections .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone and pyridine moieties are crucial for binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}. The compound features a cyclopropyl group, a pyridine ring, and a urea moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The urea group is known to facilitate hydrogen bonding, which may enhance binding affinity to target proteins. This interaction can modulate signaling pathways involved in cellular processes such as inflammation and cell proliferation.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the cyclopropyl and pyridine components can significantly affect the compound's potency. For instance, the introduction of electron-withdrawing groups on the pyridine ring has been shown to enhance receptor binding affinity and biological activity. A study on related urea derivatives identified key structural features that contribute to their efficacy as CCR3 antagonists, with some compounds exhibiting IC50 values in the nanomolar range .

Biological Activity Data

CompoundTargetActivity (IC50)Reference
This compoundCCR3~100 nM
Related Urea DerivativeCCR34.9 nM
Pyridine DerivativeVarious ReceptorsVariable

Case Study 1: CCR3 Antagonism

In a study focused on urea derivatives as CCR3 antagonists, this compound was evaluated alongside other compounds. It demonstrated promising antagonistic activity against CCR3, which is implicated in allergic responses and asthma .

Case Study 2: Anti-inflammatory Potential

Another investigation explored the anti-inflammatory properties of compounds with similar structures. The results indicated that modifications in the urea linkage could enhance anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Research Findings

Recent research highlights the potential of this compound in various therapeutic areas:

  • Anticancer Activity : Studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neurological Effects : Preliminary investigations indicate that derivatives may influence neurotransmitter systems, warranting further exploration in neuropharmacology.
  • Metabolic Regulation : Some substituted cyclopropyl compounds have been linked to metabolic regulation, indicating their potential use in treating metabolic disorders .

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